molecular formula C31H46N6O9S2 B136571 Dansyl-Gly-Cys-Val-Leu-Ser-OH CAS No. 143744-88-1

Dansyl-Gly-Cys-Val-Leu-Ser-OH

Cat. No. B136571
M. Wt: 710.9 g/mol
InChI Key: PYFRGABQIDFXHO-FAWUNYRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-Gly-Cys-Val-Leu-Ser-OH is a synthetic peptide that incorporates a dansyl moiety. The dansyl group is a common spectroscopic label used to enhance the detection of peptides and proteins due to its fluorescent properties. This particular peptide sequence includes amino acids glycine (Gly), cysteine (Cys), valine (Val), leucine (Leu), and serine (Ser), which are linked in a specific order to form the peptide chain. The sequence and the inclusion of the dansyl group suggest that this peptide could be used in studies involving protein interactions, enzyme kinetics, or as a substrate for specific biochemical assays.

Synthesis Analysis

The synthesis of peptides like Dansyl-Gly-Cys-Val-Leu-Ser-OH can be complex, involving multiple steps of protection and deprotection of amino acid functional groups. The synthesis of similar peptides has been demonstrated in the literature. For example, the synthesis of acyl and dansyl derivatives of peptides has been explored to test their suitability as substrates for enzymes like the cAMP-dependent protein kinase . The synthesis process often involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin.

Molecular Structure Analysis

The molecular structure of peptides is crucial for their biological function. The dansyl group attached to the peptide can influence its conformation and interaction with enzymes. In the case of the dansyl derivative of Leu-Arg-Arg-Ala-Ser-Leu-Gly, it was found to be a specific substrate for the cyclic AMP-dependent protein kinase, suggesting that the dansyl group does not hinder the peptide's recognition by the enzyme . The molecular structure of peptides can be further studied using techniques like X-ray crystallography, NMR, and CD spectroscopy to determine their preferred conformations in solution or in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity of peptides like Dansyl-Gly-Cys-Val-Leu-Ser-OH is influenced by the functional groups present in the amino acid side chains and the dansyl group. For instance, the cysteine residue contains a thiol group that can participate in oxidation-reduction reactions, forming disulfide bonds that can alter the peptide's structure and function. The dansyl group can undergo reactions typical of aromatic sulfonamides, such as nucleophilic substitution, which can be utilized for further chemical modifications of the peptide.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides are determined by their amino acid composition and sequence, as well as any modifications such as the attachment of a dansyl group. These properties include solubility, stability, and the peptide's overall charge, which can affect its interaction with other molecules and its suitability for certain experimental conditions. The dansyl group can enhance the peptide's detectability due to its fluorescent properties, making it useful for spectroscopic assays. The peptide's conformational preferences, which can be influenced by the presence of the dansyl group, are also important for its biological activity and can be studied using spectroscopic methods .

Scientific Research Applications

Peptide Synthesis and Molecular Interactions

Dansyl-Gly-Cys-Val-Leu-Ser-OH is involved in peptide synthesis and molecular interactions. Kemp (1981) provided a comprehensive review on amide bond formation, highlighting the importance of peptides like Dansyl-Gly-Cys-Val-Leu-Ser-OH in biochemical processes and the potential for their use in creating novel molecular structures through intramolecular acyl transfer. The study emphasized the significance of understanding the structure and function of such peptides for advancing biochemical research and developing new biochemical tools (Kemp, 1981).

Surface-Enhanced Raman Spectroscopy (SERS)

Dansyl-Gly-Cys-Val-Leu-Ser-OH and similar peptides have applications in Surface-Enhanced Raman Spectroscopy (SERS), a technique used for sensitive molecular detection. Cialla‐May et al. (2017) highlighted the role of SERS in understanding biological compositions and its application in detecting diseases and theranostic approaches. The review emphasized the potential of SERS in clinical settings, particularly in detecting cancer cells and tumor margins, indicating the relevance of peptides in enhancing the sensitivity and specificity of such biomedical applications (Cialla‐May et al., 2017).

Analytical Chemistry and Biochemical Analysis

Dansyl derivatives of amino acids, including Dansyl-Gly-Cys-Val-Leu-Ser-OH, are widely used in protein sequencing and analytical chemistry due to their fluorescent nature. Bhushan and Reddy (1989) discussed the continuous application of such derivatives in protein sequencing and their identification through Thin Layer Chromatography (TLC). This review underlined the significance of correctly identifying dansyl derivatives for the success of protein sequencing, emphasizing the relevance of these compounds in biochemical analysis and the potential for their use in identifying protein sequences (Bhushan & Reddy, 1989).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N6O9S2/c1-17(2)13-21(28(40)35-22(15-38)31(43)44)34-30(42)27(18(3)4)36-29(41)23(16-47)33-26(39)14-32-48(45,46)25-12-8-9-19-20(25)10-7-11-24(19)37(5)6/h7-12,17-18,21-23,27,32,38,47H,13-16H2,1-6H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,43,44)/t21-,22-,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFRGABQIDFXHO-FAWUNYRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CS)NC(=O)CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N6O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-Gly-Cys-Val-Leu-Ser-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
C Bolchi, M Pallavicini, SK Bernini, G Chiodini… - Bioorganic & medicinal …, 2011 - Elsevier
… In brief, the substrates used were Dansyl-Gly-Cys-Val-Leu-Ser-OH peptide (Calbiochem) and farnesyl-pyrophosphate (FPP) (SIGMA). Each reaction mixture contained 0.9 μl of Dansyl …
Number of citations: 20 www.sciencedirect.com
W Tao, L Lijuan, L Zeyu, S Lianguang, W Quan - Rice Science, 2021 - Elsevier
… DANSYL-Gly-Cys-Val-Leu- Ser-OH (Dansyl-GCVLS) acts as a farnesyltransferase substrate peptide that contains the specific CaaX motif recognized by farnesyltransferase. As …
Number of citations: 2 www.sciencedirect.com
CT Chiou, CC Shen, TH Tsai, YJ Chen… - Journal of Natural …, 2016 - ACS Publications
… to a solution [50 mM Tris-HCl, pH 7.5, 5 mM MgCl 2 , 5 mM DTT, 0.1 mM ZnCl 2 , 0.2% octyl-β-d-glucopyranoside (Sigma), 10 μM PFTase substrate dansyl-Gly-Cys-Val-Leu-Ser-OH, …
Number of citations: 13 pubs.acs.org
V Straniero - 2013 - air.unimi.it
Design and synthesis of novel bioactive peptides and peptidomimetics Page 1 UNIVERSITA’ DEGLI STUDI DI MILANO Doctorate School of Chemical Science and Technologies …
Number of citations: 4 air.unimi.it

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